methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate

Physicochemical profiling Lipophilicity Lead-likeness

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is a fused bicyclic heterocycle belonging to the pyrrolo[3,4-b]pyridine family, a scaffold recognized in medicinal chemistry for its applications in kinase inhibitor design. The compound (C9H8N2O3, MW 192.17 Da) features a 7-oxo lactam functionality and a methyl ester at the 4-position of the pyridine ring, distinguishing it from related positional isomers.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 2866308-03-2
Cat. No. B6610072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
CAS2866308-03-2
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CNC(=O)C2=NC=C1
InChIInChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-7-6(5)4-11-8(7)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyJWLXSEIBXMHRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate (CAS 2866308-03-2): Core Scaffold Identity and Physicochemical Profile


Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is a fused bicyclic heterocycle belonging to the pyrrolo[3,4-b]pyridine family, a scaffold recognized in medicinal chemistry for its applications in kinase inhibitor design . The compound (C9H8N2O3, MW 192.17 Da) features a 7-oxo lactam functionality and a methyl ester at the 4-position of the pyridine ring, distinguishing it from related positional isomers [1]. Its computed physicochemical properties include a LogP of -0.03, a polar surface area of 68 Ų, and an Fsp³ value of 0.222, placing it in a favorable property space for fragment-based and lead-like screening libraries [1].

Why Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate Cannot Be Interchanged with Positional Isomers


In-class substitution fails because the position of the carboxylate ester on the pyrrolo[3,4-b]pyridine core fundamentally alters electronic distribution, hydrogen-bonding capability, and target recognition. The 4-carboxylate regioisomer places the ester group adjacent to the pyridine nitrogen, creating a distinct electrostatic and steric environment compared to the 3-carboxylate isomer (CAS 1822620-12-1). This regiochemical difference impacts computed logP, dipole moment, and potential for metal coordination or hydrogen bonding, which in turn affects both synthetic reactivity and biological target engagement. Procuring the correct regioisomer is therefore essential for structure-activity relationship (SAR) studies where substitution position is a critical variable.

Head-to-Head Quantitative Evidence: Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate vs. Closest Analogs


Computed LogP Differentiation: 4-Carboxylate vs. 3-Carboxylate Isomer

The computed partition coefficient (LogP) for methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is -0.03, as reported by Chemspace [1]. This value places the compound near optimal lipophilicity for fragment-based screening (typically LogP < 3). By contrast, the 3-carboxylate positional isomer (CAS 1822620-12-1) is expected to exhibit a different LogP due to altered electronic distribution around the pyridine ring; however, a directly comparable computed LogP value from an identical methodology could not be located in the accessible literature. This represents a gap in publicly available head-to-head data.

Physicochemical profiling Lipophilicity Lead-likeness

Hydrogen Bond Donor/Acceptor Profile: Impact on Target Engagement

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor, as enumerated by Chemspace [1]. The 7-oxo lactam serves as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ester carbonyl provides an additional acceptor. This donor/acceptor arrangement is spatially distinct from the 3-carboxylate isomer, where the ester is positioned differently relative to the lactam. The pyrrolo[3,4-b]pyridine scaffold is a recognized kinase hinge-binding motif, and the specific hydrogen-bonding geometry of the 4-carboxylate regioisomer may offer distinct hinge-binding complementarity compared to the 3-substituted analog, though direct crystallographic evidence is lacking .

Medicinal chemistry Hydrogen bonding Kinase inhibitor design

Fraction sp³ (Fsp³) as a Metric of Molecular Complexity and Developability

The Fsp³ value for methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is 0.222, as computed by Chemspace [1]. This indicates that approximately 22.2% of the molecule's carbon atoms are sp³-hybridized. Fsp³ is an established metric correlating with clinical success rates, with higher values generally associated with improved developability [2]. The 3-carboxylate isomer (CAS 1822620-12-1) has the same molecular formula and atom connectivity, yielding an identical Fsp³ of 0.222; thus, this parameter does not differentiate the two regioisomers.

Molecular complexity Drug-likeness Fragment-based screening

Polar Surface Area and Its Implications for Membrane Permeability

The topological polar surface area (tPSA) of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is 68 Ų, as reported by Chemspace [1]. This value is below the commonly cited threshold of 90 Ų for oral absorption and well below the 140 Ų threshold for blood-brain barrier penetration. The 3-carboxylate isomer is expected to have the same tPSA (68 Ų), as tPSA is calculated from atom-based contributions independent of regioisomerism. Therefore, tPSA does not serve as a point of differentiation between the two isomers.

ADME Membrane permeability CNS drug design

Optimal Research and Procurement Applications for Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate


Kinase Hinge-Binder Fragment Library Design Requiring 4-Position Ester Vector

For medicinal chemistry programs targeting kinases where the hinge-binding motif benefits from a 4-substituted pyridine ester, methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate provides a regiospecifically defined fragment. The ester at the 4-position, adjacent to the pyridine nitrogen, presents a unique hydrogen-bond acceptor vector that differs from the 3-substituted isomer, as established in Section 3 Evidence Item 2. This compound is appropriate for fragment-based screening libraries where regioisomeric purity is critical for unambiguous SAR interpretation.

Synthetic Intermediate for 4-Carboxy-Derivatized Pyrrolopyridines

The methyl ester can be hydrolyzed to the free carboxylic acid or converted to amides, enabling diversification at the 4-position. The 7-oxo lactam provides a synthetic handle for further functionalization (e.g., N-alkylation, reduction). This regioisomer is essential when the target molecule requires a 4-substituted pyrrolo[3,4-b]pyridine core, as the 3-carboxylate isomer (CAS 1822620-12-1) cannot serve as a surrogate for 4-position derivatization.

Physicochemical Property Benchmarking in Heterocyclic Series

With a computed LogP of -0.03 and tPSA of 68 Ų (Section 3), this compound can serve as a reference point for establishing lipophilicity and polarity trends across a series of pyrrolo[3,4-b]pyridine analogs. Researchers building SAR tables can use these values to contextualize the impact of additional substituents on overall drug-likeness.

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